
2-Methyl-6-nitroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-nitroquinazoline is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules . The presence of a nitro group at the 6th position and a methyl group at the 2nd position makes this compound a compound of interest in medicinal chemistry and other scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroquinazoline typically involves the nitration of quinazoline derivatives. One common method is the reaction of 2-methylquinazoline with fuming nitric acid in concentrated sulfuric acid, which introduces the nitro group at the 6th position . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-6-nitroquinazoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed:
Reduction: 2-Methyl-6-aminoquinazoline.
Substitution: 2-Methyl-6-methoxyquinazoline.
Oxidation: 2-Carboxy-6-nitroquinazoline.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-nitroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-nitroquinazoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects . The exact molecular pathways and targets are still under investigation, but it is known to affect pathways related to oxidative stress and DNA damage.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-nitroquinazoline can be compared with other quinazoline derivatives such as:
2-Methyl-4H-benzo[d][1,3]oxazin-4-one: Used as an intermediate in the synthesis of quinazoline derivatives.
6-Nitroquinazoline: Lacks the methyl group at the 2nd position, which may affect its biological activity and chemical reactivity.
2,4-Diamino-6-iodo-quinazoline: Known for its anticancer properties and used in the development of targeted therapies.
The presence of the nitro group at the 6th position and the methyl group at the 2nd position makes this compound unique in terms of its chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C9H7N3O2 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-methyl-6-nitroquinazoline |
InChI |
InChI=1S/C9H7N3O2/c1-6-10-5-7-4-8(12(13)14)2-3-9(7)11-6/h2-5H,1H3 |
InChI-Schlüssel |
WBURFMASSIDORT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2C=C(C=CC2=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


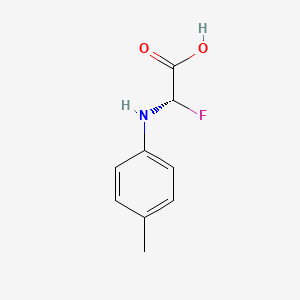


![8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11908240.png)
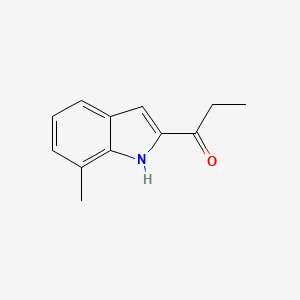


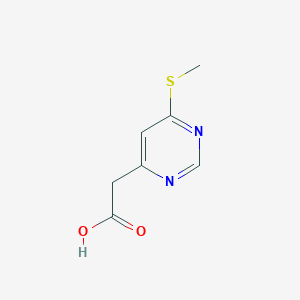



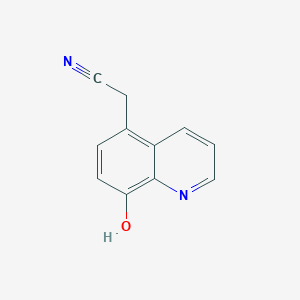
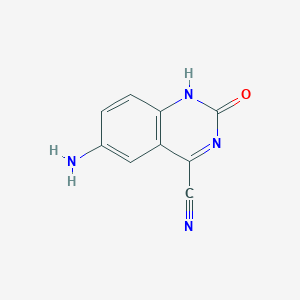
![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)
